molecular formula C8H10ClF2NO B1532580 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride CAS No. 1258639-91-6

4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride

Cat. No. B1532580
M. Wt: 209.62 g/mol
InChI Key: JHKQKOYAVFSDAO-UHFFFAOYSA-N
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Description

“4-(2-Aminoethoxy)benzonitrile hydrochloride” is a compound that is structurally similar to “4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride”. It is a powder with a molecular weight of 198.65 .


Synthesis Analysis

The synthesis of compounds similar to “4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride” has been reported. For instance, the synthesis of “2-(2-aminoethoxy)ethanol” involves the addition of organometallic reagents to boranes .


Molecular Structure Analysis

The molecular structure of “4-(2-Aminoethoxy)benzonitrile hydrochloride” includes a benzonitrile group attached to an aminoethoxy group .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride” are not available, compounds with similar structures have been used in cross-coupling reactions .


Physical And Chemical Properties Analysis

“4-(2-Aminoethoxy)benzonitrile hydrochloride” is a powder with a melting point of 274-275 degrees Celsius .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Difluorobenzene derivatives serve as critical intermediates in organic synthesis, including the synthesis of pharmaceuticals. For example, 2,4-dichlorofluorobenzene is used as an important organic intermediate for synthesizing ciprofloxacin, a broad-spectrum antibiotic. The research indicates an ongoing effort to optimize the synthesis routes for such intermediates, ensuring safer processes and higher yields (Xiao You-jun, 2008), (Wang Guo-xi, 2004).

Development of Novel Compounds

Research on difluorobenzene derivatives has led to the discovery of novel compounds with potential applications in various domains, including materials science and medicinal chemistry. For instance, the synthesis of 4-substituted benzodifuroxans has been explored for their unique structural and electronic properties, highlighting the versatility of fluorinated compounds in designing new materials and active molecules (C. Jovené et al., 2016).

Environmental and Industrial Applications

The study of chemical reactions involving difluorobenzene derivatives also has implications for environmental and industrial applications. For example, the development of methods for the synthesis of fluorinated benzenes, including those with difluoro substitutions, can contribute to the creation of more efficient and less polluting industrial processes. This research area includes exploring new catalytic systems and reaction conditions to improve the efficiency and selectivity of fluorination reactions (S. Pike, Mark R. Crimmin, Adrian B. Chaplin, 2017).

Safety And Hazards

The safety data sheet for a similar compound, “2-(2-Aminoethoxy)ethanol”, indicates that it may cause skin and eye irritation, and may be harmful if swallowed .

Future Directions

Future research could focus on the synthesis and characterization of “4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride” and similar compounds, as well as their potential applications in various fields .

properties

IUPAC Name

2-(3,4-difluorophenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c9-7-2-1-6(5-8(7)10)12-4-3-11;/h1-2,5H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKQKOYAVFSDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCN)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride

CAS RN

1258639-91-6
Record name Ethanamine, 2-(3,4-difluorophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258639-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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